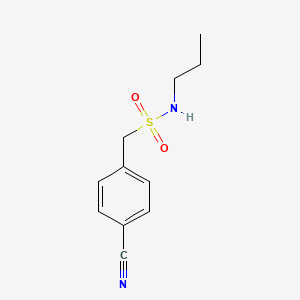

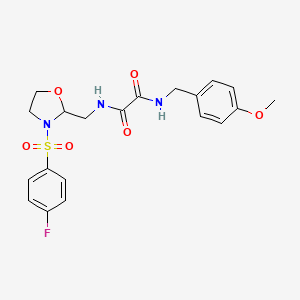

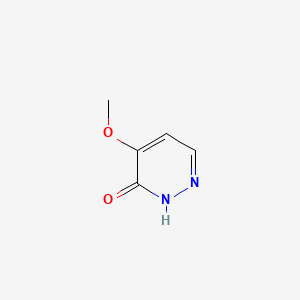

1-(4-cyanophenyl)-N-propylmethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-cyanophenylamine with propyl methanesulfonate. This is a type of nucleophilic substitution reaction where the amine group on the 4-cyanophenylamine acts as a nucleophile and attacks the electrophilic sulfur in the propyl methanesulfonate .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic cyanophenyl group, the linear propyl group, and the polar methanesulfonamide group. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The cyanide group could undergo transformations to carboxylic acids, amides, or amines. The amine group in the methanesulfonamide could participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar methanesulfonamide group and the aromatic cyanophenyl group could impact its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Organic Chemistry

Sulfonamides and their derivatives are pivotal in synthetic organic chemistry, serving as active agents in various chemical reactions. These compounds are utilized for their biological activities, notably as enzyme inhibitors, and play a significant role in the synthesis of heterocyclic compounds and polymers. The research has demonstrated efficient protocols for synthesizing vinylsulfones and vinylsulfonamides, highlighting their applications as dienophiles, Michael acceptors, and agents in electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020). Additionally, the transformation of cyanomethanesulfonamides into various heterocyclic systems through reactions with amines, esters, and nitriles has been explored, offering pathways to synthesize compounds with potential pharmaceutical applications (Monatshefte für Chemie / Chemical Monthly, 2006).

Biological Activity

Sulfonamides have been identified as moderate inhibitors against certain human carbonic anhydrase isoforms, showcasing the potential of N-cyanomethylsulfonamide groups as zinc-binding elements for designing new inhibitors. This research points to the nuanced efficacy of sulfonamide derivatives in modulating enzyme activity, offering a framework for developing therapeutic agents (Journal of Enzyme Inhibition and Medicinal Chemistry, 2006).

Materials Science

In the realm of materials science, sulfonated poly(arylene ether sulfone)s incorporating hydrophobic components have been synthesized to investigate their properties, such as ion exchange capacity and proton conductivity. These materials are relevant for applications in fuel cells and other energy-related technologies, demonstrating the role of sulfonamide derivatives in enhancing the performance of polymeric materials (Macromolecules, 2009).

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have also been a focus, with studies synthesizing novel compounds and testing their efficacy against various microbial strains. This research indicates the potential of sulfonamide-based compounds in developing new antimicrobial agents (Journal of enzyme inhibition and medicinal chemistry, 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-cyanophenyl)-N-propylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-2-7-13-16(14,15)9-11-5-3-10(8-12)4-6-11/h3-6,13H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSQEELDMFBCPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-cyanophenyl)-N-propylmethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2731719.png)

![2-[4-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B2731730.png)

![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2731731.png)